6-Bromo-2-(chloromethyl)benzo[d]thiazole
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Overview
Description
6-Bromo-2-(chloromethyl)benzo[d]thiazole is a heterocyclic organic compound that features a benzothiazole ring substituted with bromine and chloromethyl groups. Benzothiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(chloromethyl)benzo[d]thiazole typically involves the bromination of 2-(chloromethyl)benzo[d]thiazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to ensure safety and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-(chloromethyl)benzo[d]thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Electrophilic Substitution: The bromine atom can participate in electrophilic substitution reactions, allowing for further functionalization of the benzothiazole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and acyl chlorides are used under acidic conditions to introduce various functional groups.
Major Products Formed:
- Substitution of the chloromethyl group can yield azides, thiocyanates, and amines.
- Electrophilic substitution can introduce nitro, sulfonyl, and acyl groups onto the benzothiazole ring .
Scientific Research Applications
6-Bromo-2-(chloromethyl)benzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including antimicrobial, antifungal, and anticancer agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biochemical pathways.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(chloromethyl)benzo[d]thiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
6-Bromo-2-methylbenzo[d]thiazole: Similar in structure but with a methyl group instead of a chloromethyl group.
2-(Chloromethyl)benzo[d]thiazole: Lacks the bromine atom, resulting in different chemical properties and applications.
6-Bromo-2-(hydroxymethyl)benzo[d]thiazole: Contains a hydroxymethyl group, leading to variations in solubility and reactivity.
Uniqueness: 6-Bromo-2-(chloromethyl)benzo[d]thiazole is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity and biological activity. This dual functionality allows for versatile applications in synthetic chemistry and drug development .
Properties
Molecular Formula |
C8H5BrClNS |
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Molecular Weight |
262.55 g/mol |
IUPAC Name |
6-bromo-2-(chloromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H5BrClNS/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4H2 |
InChI Key |
PTTFOYWEXXBJPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=N2)CCl |
Origin of Product |
United States |
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